Diallyl 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Its structure features a central 1,4-dihydropyridine ring substituted at the 4-position with a 5-(2,3-dichlorophenyl)-2-furyl group and esterified at the 3,5-positions with diallyl groups. The 2,3-dichlorophenyl substituent introduces steric and electronic effects, while the diallyl esters confer distinct solubility and metabolic stability properties compared to other DHP derivatives .
Properties
Molecular Formula |
C25H23Cl2NO5 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H23Cl2NO5/c1-5-12-31-24(29)20-14(3)28-15(4)21(25(30)32-13-6-2)22(20)19-11-10-18(33-19)16-8-7-9-17(26)23(16)27/h5-11,22,28H,1-2,12-13H2,3-4H3 |
InChI Key |
YAYPPIYISMBUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diallyl 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with diallyl malonate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Diallyl 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Diallyl 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diallyl 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
a) Dibenzyl 4-[5-(2,5-Dichlorophenyl)-2-Furyl]-2,6-Dimethyl-1,4-Dihydro-3,5-Pyridinedicarboxylate ()
- Structural Difference : The phenyl ring substituent is 2,5-dichloro (vs. 2,3-dichloro in the target compound).
- The dibenzyl ester groups increase molecular weight (588.48 g/mol vs. ~528 g/mol for diallyl) and lipophilicity, which may reduce aqueous solubility .
b) Dibenzyl 4-[5-(4-Chlorophenyl)-2-Furyl]-2,6-Dimethyl-1,4-Dihydro-3,5-Pyridinedicarboxylate ()
- Structural Difference : A single 4-chloro substituent on the phenyl ring.
- Impact : The lack of a second chlorine atom diminishes electron-withdrawing effects, which could alter redox properties critical for DHP-mediated calcium channel modulation. The dibenzyl ester further differentiates pharmacokinetics .
c) Diethyl 4-[5-(2-Bromophenyl)-2-Furyl]-2,6-Dimethyl-1,4-Dihydro-3,5-Pyridinedicarboxylate ()
- Structural Difference : Bromine replaces chlorine at the 2-position, and diethyl esters are present.
- Diethyl esters lower molecular weight (~556 g/mol) compared to diallyl, improving volatility .
Variations in Ester Groups
a) Diallyl vs. Dibenzyl Esters
- Dibenzyl Esters (Evidences 1, 4): Increased steric bulk and lipophilicity, which may prolong half-life but reduce membrane permeability.
b) Dimethyl 4-(3-Hydroxyphenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate ()
- Structural Difference : Methyl esters and a 3-hydroxyphenyl substituent.
- Methyl esters simplify synthesis but limit steric diversity .
Spectroscopic and Physicochemical Comparisons
a) IR and NMR Data ()
- A structurally distinct DHP derivative, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide, exhibits IR peaks at 1665 cm⁻¹ (C=O stretch) and 1536 cm⁻¹ (amide N-H bend). These align with carbonyl functionalities in the target compound but highlight how nitro and amide groups alter electronic environments .
- ¹H NMR : The target compound’s diallyl groups would show characteristic peaks for allylic protons (~4.5–5.5 ppm), distinct from dibenzyl or diethyl esters.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Diallyl 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as Diallyl pyridine derivative) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on various research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure which includes a pyridine backbone and multiple functional groups that contribute to its biological activity. The chemical formula is with a molecular weight of approximately 440.31 g/mol. Its structural features are crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that Diallyl pyridine derivative exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation. A study reported an IC50 value in the micromolar range for several cancer types, indicating potent activity against tumor cells .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In particular, it showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antimicrobial agents .
The mechanisms underlying the biological activities of Diallyl pyridine derivative involve several pathways:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, which is a key factor in triggering apoptosis.
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cancer metabolism and microbial resistance mechanisms.
Case Study 1: Anticancer Efficacy
In a recent study published in 2023, researchers evaluated the anticancer efficacy of Diallyl pyridine derivative on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability after treatment with the compound for 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound was tested for its MIC values using standard broth microdilution methods. The findings showed that Diallyl pyridine derivative had an MIC of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
